molecular formula C7H6N4O B055340 Imidazo[1,2-b]pyridazine-2-carboxamide CAS No. 123531-29-3

Imidazo[1,2-b]pyridazine-2-carboxamide

Katalognummer: B055340
CAS-Nummer: 123531-29-3
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: DJUSZKBLNSVQLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-b]pyridazine-2-carboxamide is a fused heterocyclic compound comprising an imidazole ring fused with a pyridazine ring, where one nitrogen atom is shared between the two rings . This scaffold has been extensively studied for its synthetic accessibility and therapeutic versatility, particularly in kinase inhibition and anticancer research .

Vorbereitungsmethoden

Cyclocondensation of Aminopyridazines with α-Halo Carbonyl Compounds

Cyclocondensation remains a cornerstone for synthesizing imidazo[1,2-b]pyridazine derivatives. The reaction typically involves 3-aminopyridazine and α-halo carbonyl compounds, such as chloroacetaldehyde or 1,3-dichloroacetone, under mild conditions. For example, heating 3-aminopyridazine with chloroacetaldehyde in ethanol–water at 60–80°C for 6–12 hours yields the imidazo[1,2-b]pyridazine core . Mechanistically, the exocyclic amine attacks the electrophilic α-carbon of the carbonyl compound, followed by intramolecular cyclization and elimination of halide or water .

Key Considerations :

  • Solvent Systems : Ethanol–water mixtures (4:1 v/v) optimize solubility and reaction kinetics .

  • Temperature Control : Reactions conducted at 80°C achieve >70% yield, whereas lower temperatures (25°C) require prolonged durations .

  • Substituent Effects : Electron-withdrawing groups on the pyridazine ring enhance electrophilicity at the reaction site, improving cyclization efficiency .

Multi-Component Reactions (MCRs)

MCRs offer atom-economical routes to imidazo[1,2-b]pyridazine-2-carboxamide. The Groebke-Blackburn-Bienaymé reaction, for instance, combines 3-aminopyridazine, aldehydes, and isonitriles in a one-pot procedure. Using Sc(OTf)₃ as a catalyst in methanol at room temperature, this method achieves regioselective formation of the imidazo ring .

Representative Protocol :

  • Combine 3-aminopyridazine (1.0 equiv), benzaldehyde (1.2 equiv), and tert-butyl isonitrile (1.1 equiv) in methanol.

  • Add Sc(OTf)₃ (10 mol%) and stir at 25°C for 24 hours.

  • Isolate the product via column chromatography (hexane/ethyl acetate, 3:1) .

Advantages :

  • Functional Group Tolerance : Electron-deficient aldehydes and sterically hindered isonitriles participate effectively .

  • Stereochemical Control : The reaction proceeds via a concerted mechanism, minimizing epimerization .

The hydrazide pathway enables precise introduction of the carboxamide group. Ethyl imidazo[1,2-b]pyridazine-2-carboxylate serves as a key intermediate, synthesized via cyclocondensation . Subsequent treatment with hydrazine hydrate in refluxing ethanol converts the ester to the hydrazide, which is then acylated or alkylated to form the target carboxamide .

Stepwise Procedure :

  • Ester Synthesis : React 3-aminopyridazine with ethyl 2-chloroacetoacetate in ethanol at 80°C for 6 hours .

  • Hydrazide Formation : Reflux the ester with hydrazine hydrate (5 equiv) in ethanol for 5 hours (yield: 65–75%) .

  • Carboxamide Derivatization : Treat the hydrazide with acyl chlorides or anhydrides in dichloromethane at 0–25°C .

Challenges :

  • Hydrazine Handling : Requires strict moisture control to avoid side reactions .

  • Purification : Silica gel chromatography is often necessary due to polar byproducts .

Oxidative Cyclization Strategies

Oxidative cyclization using iodine or tert-butyl hydroperoxide (TBHP) provides metal-free access to the imidazo[1,2-b]pyridazine scaffold. A representative method involves treating 2-aminopyridazine derivatives with nitroalkenes in the presence of TBHP (3 equiv) and tetrabutylammonium iodide (TBAI, 20 mol%) . The reaction proceeds via Michael addition, iodination, and intramolecular cyclization, yielding carboxamide derivatives after hydrolysis .

Optimized Conditions :

  • Oxidant : TBHP in decane (70% solution) ensures controlled radical generation .

  • Catalyst : TBAI facilitates iodide-mediated oxidation cycles .

  • Temperature : 80°C for 8–12 hours achieves 60–75% yields .

Industrial-Scale Production

While bench-scale methods are well-established, industrial synthesis prioritizes continuous flow systems and solvent recycling. A hypothetical scaled-up process might involve:

  • Continuous Cyclocondensation : Pump 3-aminopyridazine and chloroacetaldehyde through a heated reactor (80°C, residence time: 2 hours).

  • In-line Purification : Couple the reactor to a centrifugal partition chromatograph for real-time product isolation.

  • Carboxamide Formation : Integrate enzymatic hydrolysis using immobilized lipases to convert esters to carboxamides .

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Cyclocondensation70–856–12 hHigh regioselectivity; mild conditionsLimited to simple α-halo carbonyls
Multi-Component Reactions60–7524–48 hAtom economy; diverse substituentsRequires stoichiometric catalysts
Hydrazide Route65–7510–15 hPrecise functionalizationMulti-step synthesis
Oxidative Cyclization60–758–12 hMetal-free; broad substrate scopeHigh temperatures required

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pimozid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Inhibition of Kinases

One of the primary applications of imidazo[1,2-b]pyridazine-2-carboxamide derivatives is their role as inhibitors of specific kinases involved in disease progression. For instance, compounds based on this scaffold have been identified as potent inhibitors of the adaptor-associated kinase 1 (AAK1), which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that AAK1 knockout mice exhibit reduced pain responses, suggesting that AAK1 inhibitors could be beneficial in managing pain and related conditions .

1.2 Cancer Treatment

Recent research has highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives against multiple myeloma (MM). These compounds inhibit the transforming growth factor-β activated kinase (TAK1), which is overexpressed in MM. The lead compounds demonstrated nanomolar inhibitory activity against TAK1, indicating their potential as targeted therapies for MM, especially in cases resistant to conventional treatments .

2.1 Antibacterial Properties

Imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial activity. A series of synthesized compounds exhibited significant antimicrobial effects against various Gram-positive and Gram-negative bacteria. This suggests that these compounds could serve as potential leads for developing new antibiotics .

2.2 Enzyme Inhibition

The versatility of this compound extends to its ability to inhibit various enzymes. It has been utilized as a brominating reagent in organic syntheses and has shown inhibitory effects on several enzymes critical for metabolic processes .

Synthesis and Variants

The synthesis of this compound involves various methodologies, including nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. Modifications at different positions on the pyridazine core can enhance biological activity and selectivity towards specific targets .

Compound Target Activity Reference
This compoundAAK1Inhibitor
6-substituted derivativesTAK1Nanomolar inhibitor
Various derivativesBacterial strainsAntimicrobial

Case Studies

4.1 Alzheimer's Disease Management

A study investigated the effects of AAK1 inhibitors derived from this compound in models of Alzheimer's disease. The results indicated a significant reduction in cognitive deficits associated with AAK1 activity, highlighting the therapeutic potential of these compounds in neurodegenerative diseases .

4.2 Targeting Multiple Myeloma

In another case study focused on multiple myeloma, researchers developed a series of imidazo[1,2-b]pyridazine compounds that demonstrated potent inhibition of cell growth in MM models at nanomolar concentrations. This underscores the importance of structure-activity relationship studies in optimizing these compounds for clinical use .

Wirkmechanismus

Pimozide exerts its effects by selectively inhibiting dopamine D2 receptors in the central nervous system. This inhibition decreases dopamine neurotransmission, leading to a reduction in motor and vocal tics and delusions of parasitosis. Pimozide also has affinity for α1-adrenoceptors and 5-HT2 receptors, contributing to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Isomers: Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine

  • Structural Differences : Unlike imidazo[1,2-b]pyridazine, these isomers feature two nitrogen atoms in each ring without shared atoms (Fig. 2 in ) .
  • Synthetic Accessibility : Imidazo[1,2-b]pyridazine derivatives are more synthetically tractable due to established methods like condensation with haloacetaldehyde dimethyl acetal or transition-metal-catalyzed cross-coupling reactions .

Imidazo[1,2-a]pyridine Derivatives

  • Core Structure : Replaces pyridazine with pyridine, altering electronic properties and hydrogen-bonding capacity.
  • Pharmacological Activities: Antimicrobial Agents: Imidazo[1,2-a]pyridine-3-carboxamide derivatives (e.g., compounds 2 and 5) exhibit potent activity against Staphylococcus aureus and Candida albicans . Anti-Ulcer Activity: Compound X (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) shows efficacy in gastrointestinal disorders via metabolic stability .
  • Synthesis: Relies on 2-aminopyridine as a starting material, with recent innovations streamlining routes for drug development .

Imidazo[1,2-b]pyridazine Derivatives with Benzamide Units

  • Physicochemical Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Data Tables: Comparative Analysis

Table 2. Pharmacological Profiles

Compound Biological Activity Key Findings
Imidazo[1,2-b]pyridazine-2-carboxamide Kinase inhibition, anticancer High yield (98%) in benzamide derivatives
Imidazo[1,2-a]pyridine-3-carboxamide Antimicrobial, anti-ulcer MIC ≤ 1 µg/mL against S. aureus
Imidazo[4,5-c]pyridazine Underexplored Limited pharmacological data

Key Research Findings

  • Synthetic Superiority : Imidazo[1,2-b]pyridazine derivatives benefit from robust copper- and palladium-catalyzed routes, enabling scalable production .
  • Therapeutic Potential: While imidazo[1,2-a]pyridines excel in antimicrobial applications, this compound derivatives are prioritized for kinase-targeted therapies due to their binding affinity .
  • Physicochemical Advantages : Carboxamide substituents improve aqueous solubility compared to methyl or aldehyde analogs (e.g., 2-methylimidazo[1,2-b]pyridazin-6-amine in ) .

Biologische Aktivität

Imidazo[1,2-b]pyridazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

Imidazo[1,2-b]pyridazine derivatives have been studied for their potential as inhibitors of various biological targets, including kinases and enzymes involved in critical cellular processes. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a versatile scaffold in drug design.

The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes:

  • Kinase Inhibition : Research has shown that imidazo[1,2-b]pyridazines can inhibit various kinases such as Adaptor Associated Kinase 1 (AAK1) and TGF-beta activated kinase 1 (TAK1). These kinases are involved in signaling pathways that regulate cell proliferation and survival, making them important targets for cancer therapy and inflammatory diseases .
  • Antimicrobial Activity : Some derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.03 to 0.14 μM against various strains .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific substitutions on the imidazo[1,2-b]pyridazine scaffold:

  • Substituent Effects : Modifications at positions 2 and 3 of the ring system have been shown to significantly affect biological activity. For instance, the introduction of halogens or alkyl groups can enhance potency against target enzymes or pathogens .
  • Microsomal Stability : Compounds with improved metabolic stability in liver microsomes have been identified, which is crucial for developing orally bioavailable drugs. For example, certain substitutions led to a half-life increase in human microsomes from 63 minutes to over 80 minutes .

Case Studies

Recent studies have provided insights into the efficacy of this compound derivatives:

  • Anti-TB Activity : A series of imidazo[1,2-b]pyridazine compounds were evaluated for their anti-TB properties. Compounds demonstrated potent activity against both replicating and non-replicating Mycobacterium tuberculosis strains with MIC values ranging from 0.07 to 0.14 μM .
  • Kinase Inhibition : The compound's ability to inhibit AAK1 was tested in vitro using knockout mouse models, revealing a significant reduction in pain response compared to wild-type controls. This suggests potential applications in pain management and neurodegenerative diseases .
  • Antiparasitic Activity : A novel scaffold combining imidazo[1,2-b]pyridazine with phosphodiesterase inhibitors showed selective sub-nanomolar activity against protozoal parasites like Giardia lamblia and Trypanosoma brucei, indicating broad-spectrum antiparasitic potential .

Table 1: Biological Activity Summary

CompoundTargetActivityMIC (μM)Reference
Compound AAAK1InhibitorN/A
Compound BMDR-TBInhibitor0.07 - 0.14
Compound CGiardia lambliaInhibitor<0.001

Table 2: Structure-Activity Relationships

PositionSubstituent TypeEffect on Activity
2HalogenIncreased potency
3AlkylEnhanced stability

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing Imidazo[1,2-b]pyridazine-2-carboxamide derivatives?

The synthesis typically involves condensation reactions between substituted pyridazine rings and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization . Solid-phase synthesis methods using polymer-bound intermediates (e.g., 2-aminonicotinate) with α-haloketones are also effective for generating diverse derivatives .

Q. How can researchers ensure safety and proper waste management when handling this compound?

Experiments require protective gear (gloves, masks, goggles) to avoid skin contact. Toxic byproducts should be handled in gloveboxes, and waste must be segregated and disposed via certified biological waste management services . Storage under inert atmospheres (2–8°C) is critical to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. Infrared (IR) spectroscopy helps identify functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .

Q. Which pharmacological activities are associated with this scaffold?

Imidazo[1,2-b]pyridazines exhibit antimicrobial, antiviral, and anticancer properties. For example, derivatives with acetamide substitutions (e.g., N,N,6-trimethyl groups) show inhibitory effects on cancer cell lines .

Advanced Research Questions

Q. How can transition-metal catalysts optimize the synthesis of complex derivatives?

Copper catalysts with acetylacetonate ligands enhance cross-coupling efficiency, while palladium catalysts (e.g., Pd/C) enable selective C–H functionalization. DFT studies help predict reaction pathways and transition states to refine catalytic conditions .

Q. What methodologies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Factorial design experiments (e.g., varying substituents, reaction conditions) combined with Structure-Activity Relationship (SAR) analysis can isolate variables affecting bioactivity. Molecular docking studies further validate target binding affinity discrepancies .

Q. How can computational modeling improve the design of this compound-based therapeutics?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess binding stability with biological targets (e.g., kinases), guiding structural modifications for enhanced selectivity .

Q. What strategies mitigate off-target effects in anticancer applications?

Introduce polar groups (e.g., carboxylic acids) to reduce lipophilicity and improve solubility. Fragment-based drug design (FBDD) identifies minimal pharmacophores to minimize non-specific interactions .

Q. How do researchers resolve synthetic challenges in regioselective functionalization?

Directed ortho-metalation (DoM) with directing groups (e.g., amides) enables precise substitution at the 3- or 8-positions. Microwave-assisted synthesis reduces side reactions by accelerating kinetics .

Q. What gaps exist in understanding the compound’s toxicology profile?

Limited in vivo data on metabolic pathways (e.g., cytochrome P450 interactions) and chronic toxicity necessitate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. Zebrafish models or organ-on-a-chip systems provide scalable preclinical insights .

Q. Methodological Tables

Table 1: Key Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Reference
CondensationHaloacetaldehyde dimethyl acetal, 80°C65–75
Transition-metal catalysisCu(acac)₂, Pd/C, inert atmosphere70–85
Solid-phase synthesisPolymer-bound 2-aminonicotinate, α-haloketones60–70

Table 2: Pharmacological Activities of Selected Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀ (μM)Reference
N,N,6-TrimethylacetamideAnticancer (HeLa cells)2.4
8-CarboxamideAntimicrobial (E. coli)8.7

Eigenschaften

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSZKBLNSVQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438132
Record name Imidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-29-3
Record name Imidazo[1,2-b]pyridazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 3
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 4
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-b]pyridazine-2-carboxamide
Reactant of Route 6
Imidazo[1,2-b]pyridazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.